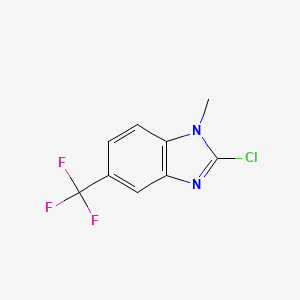
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
准备方法
The synthesis of 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1-methylbenzimidazole with trifluoromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) and dimethyl sulfoxide (DMSO).
-
Oxidation Reactions: : The methyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these oxidation reactions.
-
Reduction Reactions: : The compound can also undergo reduction reactions, where the trifluoromethyl group is reduced to a methyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
-
Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
-
Medicine: : Benzimidazole derivatives, including this compound, have shown promise as therapeutic agents for various diseases. They are investigated for their potential use in treating cancer, inflammatory diseases, and infectious diseases.
-
Industry: : The compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.
作用机制
The mechanism of action of 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activation of the STING pathway, which plays a crucial role in the immune response. By blocking this pathway, the compound can reduce inflammation and modulate the immune response.
相似化合物的比较
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
-
2-chloro-1-methylbenzimidazole: : This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
-
5-(trifluoromethyl)-1H-benzimidazole: : This compound lacks the chlorine and methyl groups, which may affect its reactivity and interactions with biological targets.
-
1-methyl-5-(trifluoromethyl)-1H-benzimidazole: : This compound lacks the chlorine atom, which may influence its chemical stability and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique and may enhance its biological activity and stability compared to other similar compounds.
属性
分子式 |
C9H6ClF3N2 |
|---|---|
分子量 |
234.60 g/mol |
IUPAC 名称 |
2-chloro-1-methyl-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-7-3-2-5(9(11,12)13)4-6(7)14-8(15)10/h2-4H,1H3 |
InChI 键 |
VJXGWGPOZIZDED-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















